molecular formula C27H32N2O9 B606462 Camsirubicin CAS No. 236095-26-4

Camsirubicin

Cat. No.: B606462
CAS No.: 236095-26-4
M. Wt: 528.5 g/mol
InChI Key: GNCWGPLZJLZZPI-KUIJCEFOSA-N
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Description

Camsirubicin, also known as 5-imino-13-deoxydoxorubicin, is a synthetic non-cardiotoxic analogue of the anthracycline antibiotic doxorubicin. It has potential antineoplastic activity and is designed to intercalate DNA and impede the activity of topoisomerase II, inducing single and double-stranded breaks in DNA. This inhibition affects DNA replication, repair, transcription, and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Camsirubicin is synthesized by modifying the side chains of doxorubicin to reduce cardiotoxicity while retaining antitumor activity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of any impurities that could affect the drug’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: Camsirubicin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its hydroquinone form.

    Substitution: Substitution reactions can occur at the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.

Major Products:

Scientific Research Applications

Camsirubicin has several scientific research applications, including:

Mechanism of Action

Camsirubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase II, this compound induces single and double-stranded breaks in DNA, leading to the inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Doxorubicin: Known for its potent antitumor activity but associated with significant cardiotoxicity.

    Daunorubicin: Similar to doxorubicin but primarily used for treating leukemia.

    Epirubicin: A derivative of doxorubicin with a slightly different side effect profile.

Uniqueness of Camsirubicin: this compound is unique due to its reduced cardiotoxicity while retaining the antitumor activity of doxorubicin. This makes it a promising candidate for cancer treatment, especially in patients who are at risk of cardiotoxicity from traditional anthracyclines .

Properties

CAS No.

236095-26-4

Molecular Formula

C27H32N2O9

Molecular Weight

528.5 g/mol

IUPAC Name

(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

InChI

InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,23+,27-/m0/s1

InChI Key

GNCWGPLZJLZZPI-KUIJCEFOSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Camsirubicin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camsirubicin
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Camsirubicin
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Camsirubicin
Reactant of Route 4
Camsirubicin
Reactant of Route 5
Camsirubicin
Reactant of Route 6
Camsirubicin

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